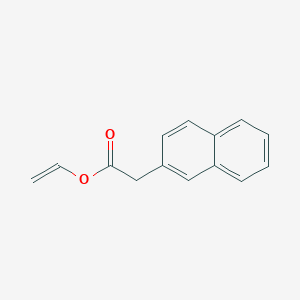
Ethenyl (naphthalen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl (naphthalen-2-yl)acetate can be synthesized through the acetylation of β-naphthol using acetic anhydride in an alkaline medium. The reaction involves the formation of an ester bond between the hydroxyl group of β-naphthol and the carboxyl group of acetic anhydride . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid.
Reduction: Formation of ethyl (naphthalen-2-yl)acetate.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Ethenyl (naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethenyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets and pathways. The vinyl group allows for the formation of reactive intermediates that can interact with biological molecules. The aromatic ring structure facilitates binding to specific receptors and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Vinylnaphthalene: Similar structure but lacks the acetate group.
β-Naphthol: Precursor in the synthesis of ethenyl (naphthalen-2-yl)acetate.
Naphthalene derivatives: Various derivatives with different functional groups.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
57442-91-8 |
|---|---|
Formule moléculaire |
C14H12O2 |
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
ethenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H12O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2 |
Clé InChI |
LHLKPTLZWXQBMN-UHFFFAOYSA-N |
SMILES canonique |
C=COC(=O)CC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


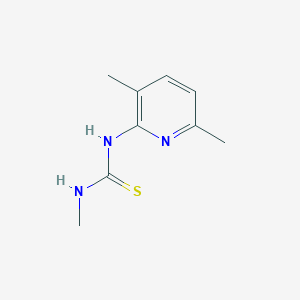
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
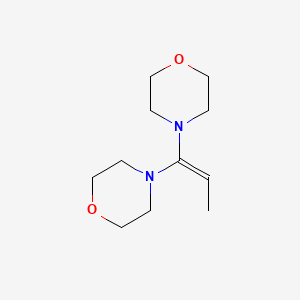
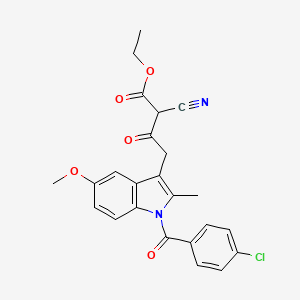

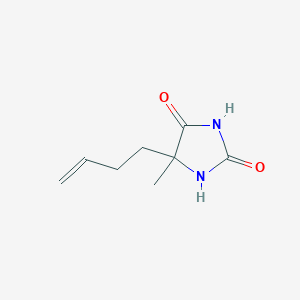
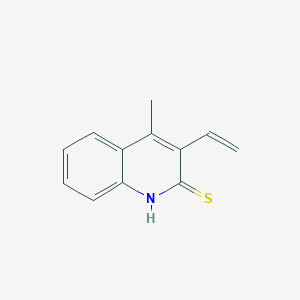
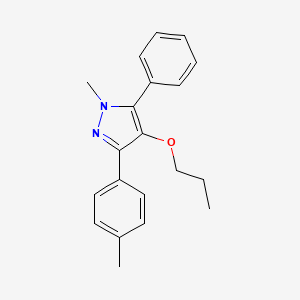
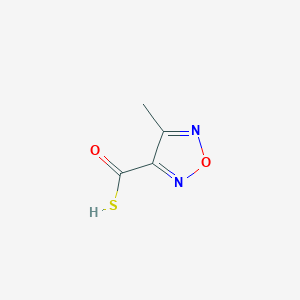
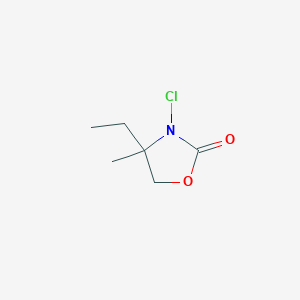

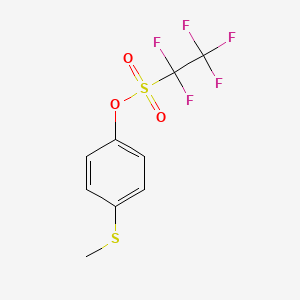
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
